6-bromo-1H,3H,4H,5H-thiopyrano[4,3-b]indole
Description
6-Bromo-1H,3H,4H,5H-thiopyrano[4,3-b]indole (CAS: 1059630-13-5) is a brominated thiopyranoindole derivative with the molecular formula C₁₉H₂₁BrN₂O₃ and a molecular weight of 405.29 g/mol . Structurally, it features a thiopyrano ring (containing sulfur) fused to an indole core, with a bromine substituent at the 6-position. This compound is primarily used as a pharmaceutical intermediate, emphasizing its role in drug discovery .
Key characteristics include:
- Stereochemistry: The (4aS,9bR) configuration is specified in its IUPAC name, indicating a defined spatial arrangement .
- Purity: Commercial samples are reported to have ≥98% purity .
- Applications: Its thiopyranoindole scaffold is valued for modulating biological activity and pharmacokinetic properties.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNS/c12-9-3-1-2-7-8-6-14-5-4-10(8)13-11(7)9/h1-3,13H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJJQOWGDGWILJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1NC3=C2C=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1H,3H,4H,5H-thiopyrano[4,3-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the bromination of a thiopyrano[4,3-b]indole precursor using bromine or N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to control temperature and reaction time precisely. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-bromo-1H,3H,4H,5H-thiopyrano[4,3-b]indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of thiopyranoindole derivatives with different oxidation states.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether or THF.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiopyranoindole derivatives.
Scientific Research Applications
6-bromo-1H,3H,4H,5H-thiopyrano[4,3-b]indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-bromo-1H,3H,4H,5H-thiopyrano[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Brominated Indole Derivatives
Example Compounds :
- 6-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (Compound 10) : Structure: Indole core with bromine at position 6 and an imidazole substituent at position 3. Properties: Melting point >200°C; IR peaks at 2920 cm⁻¹ (C-H stretch). Comparison: The imidazole group introduces nitrogen-based hydrogen bonding, contrasting with the sulfur-containing thiopyrano ring in the target compound.
- 6-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (Compound 35) : Structure: Brominated indole with a dimethoxyphenethyl-imidazole substituent. Properties: Melting point 133–134°C; Rf = 0.22 (TLC). Comparison: The methoxy groups enhance solubility in polar solvents compared to the lipophilic thiopyrano ring.
Pyrido[4,3-b]indole Derivatives
Example Compounds :
- 8-Bromo-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride : Structure: Pyridoindole with bromine at position 8, formulated as a hydrochloride salt. Properties: Molecular weight 287.58 g/mol; used as a small-molecule scaffold. Comparison: The pyrido ring (nitrogen-containing) confers basicity, while the thiopyrano ring (sulfur-containing) may improve metabolic stability due to reduced susceptibility to oxidation.
- 6-Fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride : Structure: Fluorine substituent at position 5. Properties: Molecular weight 226.68 g/mol.
Thiopyranoindole vs. Pyridoindole: Core Structural Differences
| Feature | Thiopyrano[4,3-b]indole | Pyrido[4,3-b]indole |
|---|---|---|
| Ring Heteroatom | Sulfur | Nitrogen |
| Electron Density | Electron-rich (S atom) | Moderately basic (N atom) |
| Lipophilicity | Higher (due to S) | Lower |
| Metabolic Stability | Potentially higher | Variable |
Data Table: Comparative Properties of Selected Compounds
Biological Activity
6-bromo-1H,3H,4H,5H-thiopyrano[4,3-b]indole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a thiopyrano ring fused with an indole moiety, which contributes to its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The structure of this compound can be represented as follows:
This compound is characterized by the presence of a bromine atom at the 6-position of the indole structure, which is crucial for its biological activity.
This compound acts primarily through interactions with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit bacterial cystathionine gamma-lyase (bCSE), enhancing the sensitivity of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa to antibiotics .
- Signal Transduction Modulation : As an indole derivative, it may modulate various signaling pathways by binding to active or allosteric sites on target proteins.
Biological Activities
The biological activities associated with this compound include:
- Antimicrobial Properties : The compound has demonstrated significant antibacterial activity against resistant strains by potentiating the effects of conventional antibiotics .
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by targeting specific cancer cell lines and inhibiting tumor growth.
- Antiviral Activity : Research indicates potential antiviral effects; however, specific viral targets and mechanisms remain to be fully elucidated.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
Table 1: Summary of Biological Activities
Synthesis and Derivative Development
The synthesis of this compound typically involves bromination of thiopyrano[4,3-b]indole precursors. Efficient synthetic routes have been developed to produce derivatives that enhance biological activity. For instance:
Q & A
Q. Advanced
- Docking studies : Predict interactions with targets like FLT3 or α1A-adrenoceptors using software (AutoDock Vina). The bromine atom’s electronegativity and thiopyran ring conformation influence binding pockets .
- QSAR models : Correlate substituent properties (Hammett σ values, logP) with activity. For instance, electron-withdrawing groups (e.g., -CF₃) enhance receptor affinity in triazole-indole hybrids .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize syntheses .
What are the limitations of Suzuki-Miyaura coupling for functionalizing 6-bromo-thiopyranoindoles?
Advanced
While Suzuki coupling enables biaryl formation, challenges include:
- Steric hindrance : Bulky boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) may reduce yields in sterically crowded systems .
- Side reactions : Competing Buchwald-Hartwig amination or dehalogenation requires careful Pd catalyst selection (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) .
- Purification : Use preparative HPLC to separate regioisomers in polysubstituted products .
How do solvent polarity and catalyst choice impact the regioselectivity of nucleophilic substitutions?
Q. Advanced
- Polar aprotic solvents (DMF, DMSO): Stabilize transition states for SNAr at the 6-position, favoring para-substitution in difluorobenzyl derivatives .
- Protic solvents (MeOH, H₂O): Promote protonation of intermediates, reducing reactivity.
- Catalyst effects : CuI accelerates triazole formation in click reactions, while K₂CO₃ enhances nucleophilicity in SNAr .
What analytical techniques validate the purity of 6-bromo-thiopyranoindole derivatives for in vivo studies?
Q. Basic
- HPLC-MS : Confirm >95% purity with C18 columns (ACN/H₂O gradient) and ESI+ detection .
- Elemental analysis : Match calculated vs. observed C/H/N/Br ratios (e.g., C15H10BrF2N requires C 52.50%, H 2.94%) .
- Karl Fischer titration : Ensure <0.5% water content for hygroscopic derivatives .
Why do some 6-bromo-thiopyranoindole derivatives exhibit fluorescence, and how is this exploited in imaging studies?
Advanced
The conjugated π-system of the indole core emits at 400–450 nm (λex = 350 nm). Applications include:
- Cellular imaging : Track localization in organelles (e.g., mitochondria) using fluorinated analogs .
- Protease sensors : Quench fluorescence via FRET with peptide-linked quenchers; cleavage restores signal .
- Limitations : Autofluorescence in biological media requires time-gated detection or two-photon microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
